

D-Galactosan Analysis: An Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Galactosan**

Cat. No.: **B020825**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inter-laboratory performance in the analysis of **D-Galactosan** (1,6-anhydro- β -D-galactopyranose), a key tracer for biomass burning. This document summarizes quantitative data from a European inter-laboratory comparison (ILC) study and presents a detailed, representative experimental protocol for **D-Galactosan** quantification.

Performance Benchmark: Insights from a European Inter-Laboratory Comparison

An inter-laboratory comparison for the analysis of levoglucosan, mannosan, and galactosan was organized under the EU H2020 ACTRIS-2 project to assess the analytical repeatability and reproducibility among participating laboratories.^[1] The study involved the analysis of five different test samples, including ambient air filter extracts and standard solutions. While the detailed results for each participating laboratory are not publicly available, the summary statistics provide valuable insights into the current state of **D-Galactosan** analysis.

The measurement method reproducibility for **D-Galactosan**, expressed as one standard deviation, was found to be in the range of 23% to 47%.^[1] A separate European ILC reported similar findings, with reproducibility standard deviations for galactosan in the range of 30-60%.^[2] The repeatability, which measures the variation within a single laboratory, was considerably better, with a standard deviation ranging from 4.6% to 7.4%.^[1] These figures highlight a significant level of variability between different laboratories, underscoring the importance of standardized methods and robust quality control.

The performance of participating laboratories was also assessed using z-scores, which compare a laboratory's result to the consensus value from all participants.^[1] While the individual z-scores are not available, this statistical approach is a standard practice in proficiency testing to help laboratories identify potential biases in their measurements.

The following table summarizes the key performance metrics for **D-Galactosan** analysis from the ACTRIS-2 inter-laboratory comparison.

Performance Metric	Range of Standard Deviation (%)
Repeatability (within-laboratory)	4.6 - 7.4
Reproducibility (between-laboratories)	23 - 47

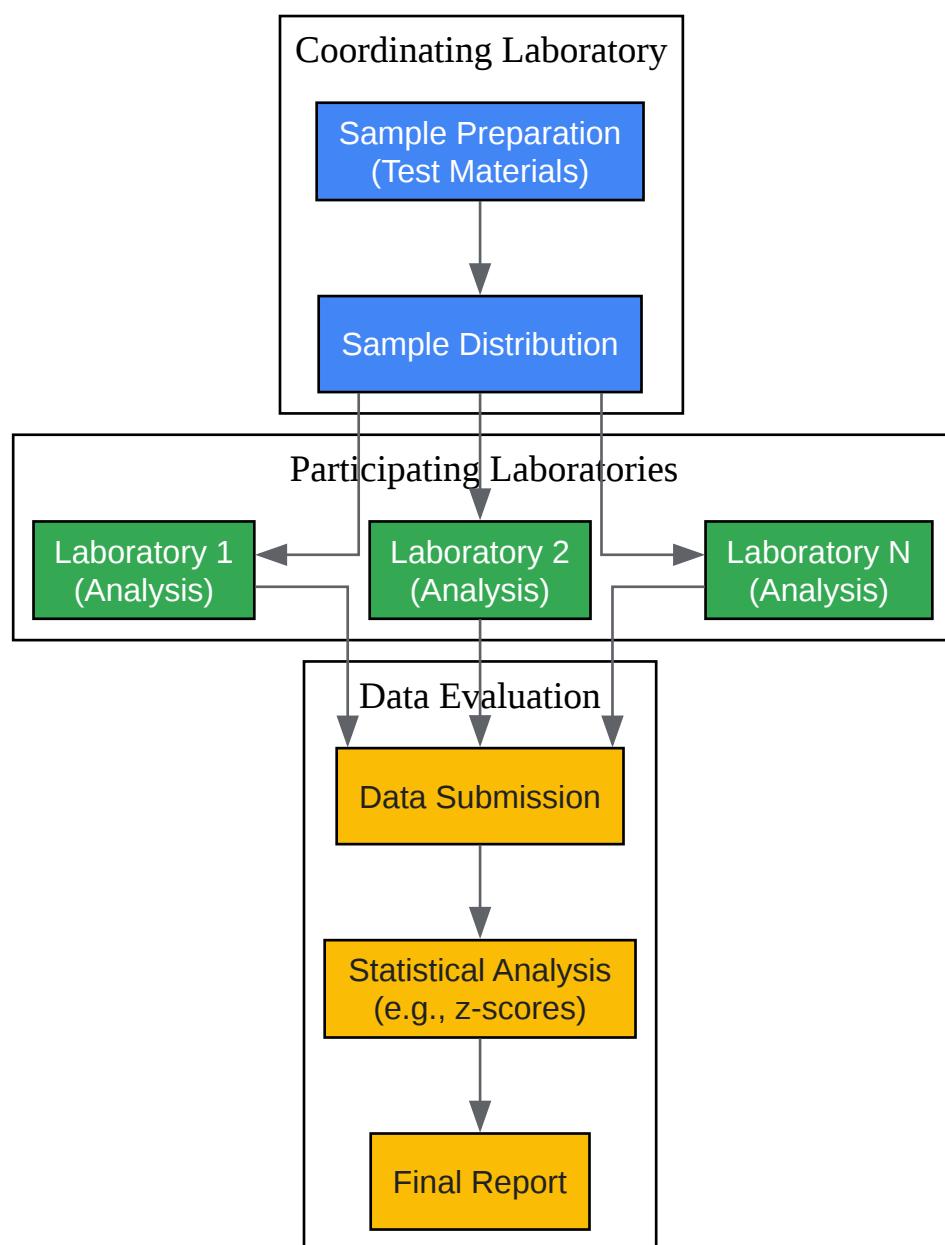
Experimental Protocol: A Representative GC/MS Method

While participants in the European ILC utilized their own analytical methods, the following protocol, based on established methodologies for anhydrosugar analysis, outlines a robust procedure for the quantification of **D-Galactosan** in ambient air particulate matter samples using Gas Chromatography/Mass Spectrometry (GC/MS).

1. Sample Preparation and Extraction

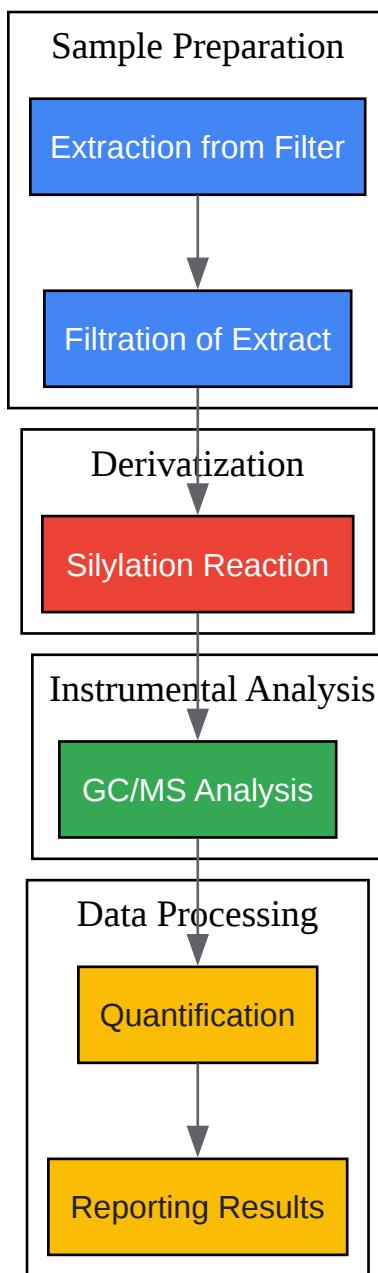
- **Filter Handling:** Particulate matter is collected on quartz fiber filters. The filter portion is removed from its support ring and placed in a 15 mL centrifuge tube.
- **Extraction:** A suitable solvent, such as 2 mL of carbonyl-free acetonitrile, is added to the centrifuge tube. The tube is then placed in an ultrasonication bath at 40°C for 60 minutes to extract the analytes from the filter.
- **Filtration:** After sonication, the extract is filtered using a syringe fitted with a 0.2 µm Teflon syringe filter into a 4 mL sample vial.
- **Quality Control:** For each batch of samples, a filter blank (an unexposed filter) and a matrix spike (a blank filter spiked with a known amount of **D-Galactosan** standard) are prepared and extracted alongside the samples.

2. Derivatization


- Aliquoting: A 100 μ L aliquot of each sample extract, spike, and blank is transferred to a 250 μ L vial insert within an autosampler vial.
- Reagent Addition: 20 μ L of pyridine is added to the aliquot, followed by 20 μ L of a silanizing reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
- Reaction: The vial is sealed and placed in a water bath at 70°C for 60 minutes to allow the derivatization reaction to complete. This step converts the polar hydroxyl groups of **D-Galactosan** into more volatile trimethylsilyl ethers, making them suitable for GC analysis.

3. GC/MS Analysis

- Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used for the separation and detection of the derivatized **D-Galactosan**.
- Chromatographic Separation: The derivatized sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 μ m film thickness DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 300°C) to ensure the elution of all target compounds.
- Mass Spectrometric Detection: The Mass Spectrometer is operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions characteristic of derivatized **D-Galactosan** (e.g., m/z 204, 217, 333) are monitored.
- Quantification: The concentration of **D-Galactosan** in the samples is determined by comparing the peak area of the target analyte to a calibration curve generated from the analysis of standard solutions of known concentrations.


Visualizing the Workflow

To better understand the processes involved in an inter-laboratory comparison and the analytical methodology, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Workflow of an Inter-laboratory Comparison Study.

[Click to download full resolution via product page](#)

Analytical Workflow for **D-Galactosan** by GC/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. actris.eu [actris.eu]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [D-Galactosan Analysis: An Inter-Laboratory Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020825#inter-laboratory-comparison-of-d-galactosan-analysis\]](https://www.benchchem.com/product/b020825#inter-laboratory-comparison-of-d-galactosan-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com